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molecular formula C15H11ClN2O B193635 7-Chloro-4-(4-hydroxyanilino)quinoline CAS No. 81099-86-7

7-Chloro-4-(4-hydroxyanilino)quinoline

Cat. No. B193635
M. Wt: 270.71 g/mol
InChI Key: FFAVTICKABAMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680095B2

Procedure details

4-aminophenol (1.09 g, 10 mmol) and 4,7-dichloroquinoline (1.98 g, 1 eq) were refluxed in 50 mL of ethanol for 2 h. The reaction mixture was then cooled to room temperature and the precipitate was removed by filtration and washed successively with a saturated aqueous solution of NaHCO3, water, methanol and then petroleum ether to yield expected compound as a yellow powder (2.57 g, 95% yield). LC-MS: m/z (ESI) 271.1 [M+H]+.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[C:19]2[C:14](=[CH:15][C:16]([Cl:20])=[CH:17][CH:18]=2)[N:13]=[CH:12][CH:11]=1>C(O)C>[Cl:20][C:16]1[CH:15]=[C:14]2[C:19]([C:10]([NH:1][C:2]3[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=3)=[CH:11][CH:12]=[N:13]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
WASH
Type
WASH
Details
washed successively with a saturated aqueous solution of NaHCO3, water, methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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